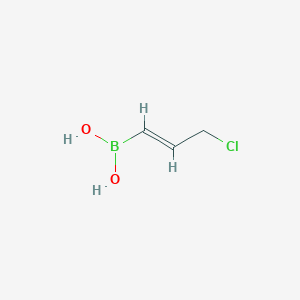

trans-2-Chloromethylvinylboronic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of boronic acid derivatives can be achieved through various methods. For instance, the synthesis of trans-2-(trifluoromethyl)cyclopropylboronic acid N-methyliminodiacetic acid (MIDA) ester is described as a single-step process from vinylboronic acid MIDA ester and (trifluoromethyl)diazomethane, resulting in a pure diastereomer . This suggests that similar methodologies could potentially be applied to synthesize trans-2-Chloromethylvinylboronic acid, although the specific details would need to be tailored to the chloromethylvinyl moiety.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is crucial for their reactivity and selectivity in chemical reactions. An X-ray study confirmed the trans-stereochemistry around the cyclopropyl ring of a trifluoromethyl-substituted boronic acid derivative . This level of stereochemical control is significant for the synthesis of enantiomerically pure compounds, which is a common goal in pharmaceutical chemistry.

Chemical Reactions Analysis

Boronic acids are commonly used in cross-coupling reactions. The papers describe the use of various boronic acid derivatives in Suzuki-Miyaura cross-coupling reactions. For example, a nickel-based catalyst system was used for the cross-coupling of aryl and heteroaryl neopentylglycolboronates with mesylates and sulfamates at room temperature . Additionally, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) complex yielded indene derivatives . These examples demonstrate the broad utility of boronic acids in forming diverse chemical structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of trans-2-Chloromethylvinylboronic acid are not discussed in the provided papers, the properties of boronic acids, in general, can be inferred. Boronic acids are typically stable, bench-top reagents that can be stored without significant degradation. They are known to participate in reversible covalent interactions with diols, which is the basis for their use in cross-coupling reactions. The presence of a chloromethyl group in the trans-2-Chloromethylvinylboronic acid would likely influence its reactivity and could potentially make it a useful intermediate for further functionalization .

Applications De Recherche Scientifique

Homocoupling Reactions Catalyzed by Palladium Nanocubes trans-2-Phenylvinylboronic acid demonstrates utility in homocoupling reactions catalyzed by palladium nanocubes. The presence of base plays a crucial role, acting synergistically with the substrate molecules and aiding in the leaching of palladium oxide species, which catalyze the reaction (Elias et al., 2017).

Suzuki Reactions for Synthesis of Cyclopropylboronic Acids trans-2-(Trifluoromethyl)cyclopropylboronic acid, synthesized from vinylboronic acid, is used in Suzuki reactions with various aryl or heteroaryl coupling partners. This reaction yields trans-2-(trifluoromethyl)cyclopropyl products in moderate to excellent yields (Duncton & Singh, 2013).

Applications in Palladium-Catalyzed Cross-Coupling Reactions Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, utilize complexes based on the structure of trans-2-Chloromethylvinylboronic acid. These reactions show high catalytic activities in coupling reactions with various aryl halides (Lee, 2006).

Polymer Synthesis via Suzuki Coupling Poly(1,4-phenylenevinylene) and poly(1,4-phenyleneethynylene) are synthesized using trans-1,2-dibromoethylene and vinylboronic acid derivatives via Suzuki cross-coupling reactions. This process results in soluble polymers when the aryldiboronic acid is substituted with long-chain alkoxy groups (Koch & Heitz, 1997).

Enantioselective Synthesis in Organic Chemistry The copper(I)-catalyzed reactions of allylic phosphates with diboron derivatives demonstrate a new asymmetric route for the synthesis of trans-2-aryl- and -heteroaryl-substituted cyclopropylboronates. This method yields optically active products with high yield and diastereo- and enantioselectivity, proving vital in enantioselective synthesis in organic chemistry (Zhong et al., 2010).

Synthesis of Electron-Capturing Derivatives in Analytical Chemistry The reaction between boronic acids and beta-blocking drugs, such as in the case of alprenolol, is used to synthesize electron-capturing derivatives. This process is useful in analytical chemistry, particularly for the determination of compounds in biological matrices (Poole et al., 1980).

- ensus.app/papers/phenylboronic-acidmodified-delivery-hepatocarcinoma-yang/87e9637f0def5e189657490b818f9271/?utm_source=chatgpt).

Safety And Hazards

In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .

Relevant Papers The relevant papers for trans-2-Chloromethylvinylboronic acid are not specified in the search results .

Propriétés

IUPAC Name |

[(E)-3-chloroprop-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BClO2/c5-3-1-2-4(6)7/h1-2,6-7H,3H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTGSXGIIONQHI-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301260367 | |

| Record name | B-[(1E)-3-Chloro-1-propen-1-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-Chloromethylvinylboronic acid | |

CAS RN |

491879-29-9 | |

| Record name | B-[(1E)-3-Chloro-1-propen-1-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491879-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[(1E)-3-Chloro-1-propen-1-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

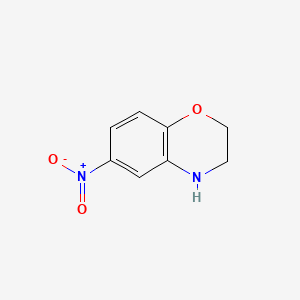

![2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1311039.png)